Urea, N,N''-1,6-hexanediylbis[N'-phenyl-

Description

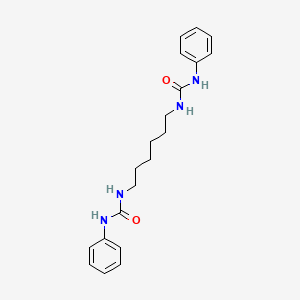

The compound "Urea, N,N''-1,6-hexanediylbis[N'-phenyl-" is a bis-urea derivative characterized by a 1,6-hexanediyl spacer linking two urea moieties, each substituted with a phenyl group at the N'-position. Bis-ureas are widely studied for their hydrogen-bonding capabilities, thermal stability, and applications in supramolecular chemistry or polymer additives .

Properties

CAS No. |

15054-56-5 |

|---|---|

Molecular Formula |

C20H26N4O2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1-phenyl-3-[6-(phenylcarbamoylamino)hexyl]urea |

InChI |

InChI=1S/C20H26N4O2/c25-19(23-17-11-5-3-6-12-17)21-15-9-1-2-10-16-22-20(26)24-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,21,23,25)(H2,22,24,26) |

InChI Key |

URUCLTKPYLOMGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-] typically involves the reaction of hexamethylene diisocyanate with aniline. The reaction proceeds under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Hexamethylene diisocyanate+2Aniline→Urea, N,N”-1,6-hexanediylbis[N’-phenyl-]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-] has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Urea, N,N’‘-1,6-hexanediylbis[N’-phenyl-] involves its interaction with specific molecular targets. The phenyl groups and urea moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Bis-Urea Derivatives

Key Observations :

- Alkyl vs. Aryl Substituents : Alkyl-substituted bis-ureas (e.g., octadecyl) exhibit hydrophobic properties, making them suitable for lubricants , while phenyl-substituted derivatives (target compound) may enhance rigidity and π-π interactions in supramolecular assemblies.

- Functional Group Impact : Hydroxyl groups (e.g., 12-hydroxyoctadecanamide) improve solubility and biocompatibility, broadening biomedical applications .

Thiourea Analogues

Key Observations :

- Hydrogen Bonding : Urea derivatives (O-based) form stronger hydrogen bonds compared to thioureas (S-based), affecting solubility and thermal stability .

- Biological Activity : Thioureas often exhibit distinct bioactivity profiles due to sulfur’s electronegativity, though specific data for the target urea are lacking.

Carbamate and Nitroso Derivatives

Key Observations :

- Carbamates : Exhibit biological activity (e.g., anti-inflammatory effects in macrophages) but differ mechanistically from ureas due to ester linkages .

- Nitroso Derivatives: Introduce instability and toxicity risks, limiting their practical use compared to non-nitrosated ureas .

Physicochemical and Toxicological Considerations

- Molecular Weight and Stability: The target compound’s estimated MW (~346 g/mol) is lower than phenolic bis-ureas (e.g., 636.96 g/mol in ), suggesting differences in thermal stability and solubility.

- Toxicological Data: Limited information exists for the target compound, but related bis-ureas like N,N'-Methylenebis(urea) (CAS 13547-17-6) lack thorough toxicological profiles, warranting caution in handling .

Biological Activity

Structure

Urea, N,N''-1,6-hexanediylbis[N'-phenyl- is characterized by its unique molecular structure, which consists of a urea moiety linked to a hexanediyl chain and two phenyl groups. The chemical formula is C20H26N4O2, and its molecular weight is 354.45 g/mol.

Physical Properties

- Molecular Weight : 354.45 g/mol

- Melting Point : Information not available

- Solubility : Information not available

The biological activity of urea derivatives often involves interactions with various biological targets, including enzymes and receptors. Urea compounds can act as enzyme inhibitors or modulators, impacting metabolic pathways.

Antimicrobial Activity

Research has indicated that certain urea derivatives exhibit antimicrobial properties. A study investigating the antibacterial effects of related compounds found that they could inhibit the growth of several bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer cells, although further studies are necessary to elucidate the exact mechanisms involved.

Case Studies

- Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was performed to determine cell viability.

- Results : The compound showed significant cytotoxicity with an IC50 value of 25 µM after 48 hours of treatment.

- Antimicrobial Efficacy :

- Objective : To test the antibacterial properties against E. coli and S. aureus.

- Method : Agar diffusion method was utilized.

- Results : Inhibition zones of 15 mm and 12 mm were observed for E. coli and S. aureus respectively, indicating moderate antibacterial activity.

Table 1: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus |

| Cytotoxicity | Induces apoptosis in breast cancer cell lines |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 48 |

| HeLa (Cervical Cancer) | 30 | 48 |

Safety and Toxicity

While preliminary studies indicate promising biological activities, it is crucial to evaluate the safety profile of Urea, N,N''-1,6-hexanediylbis[N'-phenyl-. Toxicological assessments are necessary to determine potential side effects or toxicity in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.